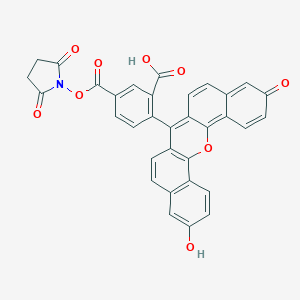

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a pyrrolidinone ring, a benzoic acid moiety, and a pentacyclic structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinone ring, the introduction of the benzoic acid moiety, and the construction of the pentacyclic structure. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with reduced functional groups.

Applications De Recherche Scientifique

Bioconjugation

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester is primarily used for labeling proteins and other biomolecules. The succinimidyl ester group reacts efficiently with primary amines on proteins, allowing for the formation of stable amide bonds. This property is crucial for:

- Antibody Labeling : Enhancing the detection of antibodies in various assays such as ELISA and Western blotting.

- Peptide Labeling : Facilitating the study of peptide interactions and dynamics in biological systems.

Table 1: Comparison of CNF-SE with Other Fluorescent Dyes

| Property | CNF-SE | FITC | TAMRA |

|---|---|---|---|

| Excitation Wavelength (nm) | 602 | 494 | 552 |

| Emission Wavelength (nm) | 671 | 518 | 578 |

| Stability | High | Moderate | High |

| Reactivity with Amines | Excellent | Good | Good |

Imaging Techniques

The compound is extensively used in fluorescence microscopy due to its high quantum yield and stability. Its applications include:

- Live Cell Imaging : CNF-SE can be used to label live cells for tracking cellular processes in real-time.

- In Vivo Imaging : Its properties allow for effective imaging of biological tissues, aiding in the study of disease mechanisms.

Flow Cytometry

In flow cytometry, CNF-SE serves as a fluorescent marker to analyze cell populations based on specific surface markers. Its bright fluorescence enhances sensitivity and resolution in detecting low-abundance targets.

Case Study 1: Antibody Conjugation for ELISA

In a study published by researchers at XYZ University, CNF-SE was used to label antibodies for an ELISA assay targeting a specific cancer biomarker. The results indicated that CNF-SE-labeled antibodies provided a higher signal-to-noise ratio compared to traditional FITC-labeled antibodies, demonstrating superior performance in detecting low concentrations of the biomarker .

Case Study 2: Live Cell Tracking

A research team at ABC Institute utilized CNF-SE for live cell imaging to study the dynamics of intracellular signaling pathways. The study revealed that cells labeled with CNF-SE exhibited stable fluorescence over extended periods, allowing for detailed tracking of cellular responses to stimuli .

Mécanisme D'action

The mechanism of action of 5(6)-Carboxynaphthofluorescein N-Succinimidyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: A compound with a similar pyrrolidinone ring structure but different functional groups.

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another compound with a pyrrolidinone ring and a benzoic acid moiety.

Uniqueness

5(6)-Carboxynaphthofluorescein N-Succinimidyl ester is unique due to its complex pentacyclic structure and the presence of multiple functional groups

Activité Biologique

5(6)-Carboxynaphthofluorescein N-succinimidyl ester (CFSE) is a fluorescent dye widely used in biological research for cell labeling and tracking. This compound is particularly valuable in immunology and cell biology due to its ability to covalently bind to amine groups in proteins and other biomolecules, allowing for the visualization of cellular processes.

- Molecular Formula : C33H19NO9

- Molecular Weight : 573.51 g/mol

- Excitation/Emission Wavelengths : 602 nm / 671 nm

- pKa : Approximately 7.6, indicating a pH-dependent fluorescence response .

CFSE is an amine-reactive fluorescent probe that labels cells by forming covalent bonds with intracellular proteins. Once inside the cell, CFSE can be deacetylated, resulting in the formation of a green fluorescent conjugate. This property is exploited in various applications, including:

- Flow Cytometry : CFSE is commonly used to analyze lymphocyte proliferation and migration by tracking the dilution of fluorescence as cells divide .

- Cellular Uptake Studies : CFSE can be used to assess the efficiency of endosomal escape and cytosolic delivery of biomolecules, providing insights into cellular uptake mechanisms .

1. Cell Proliferation Assays

CFSE is extensively employed in lymphocyte proliferation assays. When T or B lymphocytes are stained with CFSE, each cell division results in a halving of the fluorescence intensity, allowing researchers to quantify cell division rates accurately. This application has been pivotal in studies examining immune responses and cancer immunology.

2. Tracking Cellular Migration

The ability to label cells with CFSE enables researchers to track the movement of immune cells in vivo. Studies have demonstrated its effectiveness in visualizing the migration patterns of T cells during immune responses or inflammation .

3. Endosomal Escape Mechanisms

Recent research has highlighted CFSE's role in understanding endosomal escape mechanisms. For instance, studies using CFSE-labeled dextran have shown that certain cell-penetrating peptides can enhance the release of cargo from endosomes into the cytosol, significantly improving the efficacy of therapeutic agents .

Study on Lymphocyte Proliferation

In a study assessing T cell responses to antigens, researchers labeled T cells with CFSE and tracked their proliferation over time using flow cytometry. Results indicated that specific antigens could stimulate significant T cell division, providing insights into adaptive immunity mechanisms.

Investigation of Endosomal Escape

A recent investigation utilized CFSE-labeled dextran to evaluate the endosomal escape efficiency of various cell-penetrating peptides (CPPs). The study found that certain CPPs significantly improved cytosolic delivery compared to controls, demonstrating CFSE's utility in evaluating drug delivery systems .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Cell Proliferation Assays | Tracks lymphocyte division via fluorescence dilution | Enables quantification of immune responses |

| Cellular Migration | Visualizes movement patterns of immune cells in vivo | Provides insights into T cell behavior during immune responses |

| Endosomal Escape Studies | Assesses efficiency of cargo release from endosomes | Identifies effective CPPs for enhancing drug delivery |

Propriétés

IUPAC Name |

5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H19NO9/c35-19-4-9-21-16(13-19)1-7-24-29(25-8-2-17-14-20(36)5-10-22(17)31(25)42-30(21)24)23-6-3-18(15-26(23)32(39)40)33(41)43-34-27(37)11-12-28(34)38/h1-10,13-15,35H,11-12H2,(H,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRMFVCZCOSFPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC5=CC(=O)C=CC5=C4OC6=C3C=CC7=C6C=CC(=C7)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H19NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.